CX-6258

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

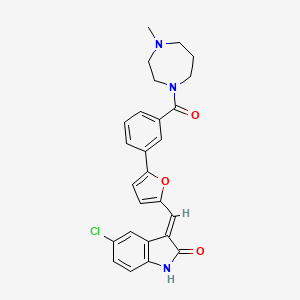

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBPLKOPSFDBOX-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Attack of CX-6258 on Cancer Cells: A Technical Guide

For Immediate Release

San Diego, CA – CX-6258, a potent and orally bioavailable small molecule inhibitor, has demonstrated significant anti-tumor activity across a range of hematological and solid tumors. This technical guide provides an in-depth analysis of the compound's multifaceted mechanism of action, focusing on its dual inhibition of Pim kinases and Haspin kinase, supported by preclinical data and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action: A Tale of Two Kinases

This compound was initially identified as a potent, ATP-competitive pan-Pim kinase inhibitor. However, recent findings have unveiled a second critical target, Haspin kinase, revealing a dual mechanism that contributes to its robust anti-cancer effects.

Pan-Pim Kinase Inhibition: Disrupting Pro-Survival Signaling

This compound effectively inhibits all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpressed in numerous cancers, Pim kinases phosphorylate and regulate a multitude of downstream substrates involved in oncogenesis.[1]

The primary mechanism of this compound's anti-tumor activity through Pim kinase inhibition involves the disruption of critical pro-survival signaling pathways. Specifically, this compound treatment leads to a dose-dependent reduction in the phosphorylation of:

-

Bad (Bcl-2-associated death promoter): By inhibiting the phosphorylation of Bad at Pim-specific sites (S112), this compound prevents its inactivation, allowing Bad to promote apoptosis.[1][2]

-

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Inhibition of 4E-BP1 phosphorylation at sites T37/46 disrupts cap-dependent translation of key proteins required for cell growth and proliferation.[1][2]

This targeted inhibition of Pim kinase activity ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.

Haspin Kinase Inhibition: Inducing Mitotic Catastrophe and Immune Activation

More recently, this compound has been identified as a potent inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3] This phosphorylation event is essential for the proper recruitment of the chromosomal passenger complex (CPC) to the centromere, ensuring accurate chromosome segregation.

Inhibition of Haspin by this compound leads to:

-

Reduced Proliferation and Micronuclei Formation: Disruption of proper chromosome alignment and segregation during mitosis results in the formation of micronuclei.[3]

-

Activation of the cGAS-STING Pathway: The presence of cytosolic DNA from micronuclei activates the cGAS-STING pathway, a key component of the innate immune system.[3]

-

Enhanced Anti-Tumor Immunity: Activation of the cGAS-STING pathway induces a potent type-I interferon response, leading to an increase in IFNγ-producing CD8+ T-cells and a reduction in immunosuppressive regulatory T-cells (Tregs) within the tumor microenvironment.[3]

This novel mechanism suggests that this compound not only directly targets cancer cells but also modulates the immune system to recognize and attack the tumor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| Pim-1 | 5[2][4] |

| Pim-2 | 25[2][4] |

| Pim-3 | 16[2][4] |

| Flt-3 | 134[1] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (range across various cell lines, with acute leukemia being most sensitive)[2] |

| PC-3 | Prostate Cancer | 0.452[1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45%[1][2] |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75%[1][2] |

| PC-3 | Prostate Cancer | 50 | 51%[1] |

Table 4: Synergistic Effects of this compound with Chemotherapeutics in PC-3 Cells

| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |

| This compound + Doxorubicin | 10:1 | 0.4[2] |

| This compound + Paclitaxel | 100:1 | 0.56[2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anti-proliferative activity.

Caption: this compound inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.

Caption: this compound inhibits Haspin kinase, leading to mitotic errors and immune activation.

Caption: General workflow for determining the in vitro anti-proliferative activity of this compound.

Detailed Experimental Protocols

Pim Kinase Activity Assay (Radiometric)

This protocol describes the measurement of Pim-1, Pim-2, and Pim-3 inhibition.

-

Reaction Setup: Prepare a reaction mixture containing recombinant human Pim kinase, a specific substrate peptide (e.g., RSRHSSYPAGT), and varying concentrations of this compound.

-

ATP Concentration: Use ATP concentrations near the Km for each isoform: 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[2]

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature for a specified time to allow for substrate phosphorylation.

-

Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-Protein Analysis (Western Blot or ELISA)

This protocol is used to measure the phosphorylation status of Pim kinase substrates like Bad and 4E-BP1 in cells.

-

Cell Treatment: Culture cancer cells (e.g., MV-4-11) and treat with various concentrations of this compound for a defined period (e.g., 4 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Bad (S112), phospho-4E-BP1 (T37/46), and total protein controls.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

ELISA:

-

Use commercially available ELISA kits specific for the target phospho-proteins.

-

Add cell lysates to wells pre-coated with a capture antibody.

-

Follow the kit instructions for subsequent incubation with detection antibodies and substrate addition.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA) and normalize to a loading control or total protein.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., MV-4-11 or PC-3) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer this compound orally, once daily, at specified doses (e.g., 50 mg/kg, 100 mg/kg).

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a promising anti-cancer agent with a unique dual mechanism of action. Its ability to concurrently inhibit Pim kinases and Haspin kinase provides a multi-pronged attack on cancer cells, disrupting pro-survival signaling, inducing mitotic catastrophe, and stimulating an anti-tumor immune response. The preclinical data strongly support its continued development, both as a monotherapy and in combination with other anti-cancer agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types.

References

- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Precision Strike of CX-6258: A Pan-Pim Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Target: CX-6258 is a potent, orally bioavailable small molecule inhibitor that demonstrates high affinity for all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (Pim) serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1][2] This comprehensive technical guide delineates the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound, providing a vital resource for researchers in oncology and drug development.

Executive Summary

This compound positions itself as a significant therapeutic candidate by targeting the Pim kinase family, which are crucial mediators of cytokine signaling pathways involved in cell survival, proliferation, and differentiation. Overexpressed in a multitude of hematological and solid tumors, Pim kinases represent a compelling target for anticancer therapies. This compound exhibits robust single-agent anti-proliferative activity and demonstrates synergistic effects when used in combination with standard chemotherapeutic agents. This document provides a detailed overview of the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and a visual representation of its role in the Pim kinase signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

IC50 values were determined by radiometric assays.[1][2]

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.02 - 3.7 (Range for sensitive leukemia lines) |

| PC-3 | Prostate Adenocarcinoma | 0.452 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[1][3]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) |

| MV-4-11 (AML) | 50 | 45 |

| MV-4-11 (AML) | 100 | 75 |

p.o. = oral administration.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radiometric Pim Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of Pim kinases.

Materials:

-

Recombinant human Pim-1, Pim-2, and Pim-3 enzymes

-

Peptide substrate (e.g., RSRHSSYPAGT)[1]

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound dissolved in DMSO

-

Phosphocellulose paper

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing the respective Pim kinase, the peptide substrate, and the kinase reaction buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentrations are typically near the Km for each enzyme (e.g., 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[1]

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the peptide substrate using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability and Proliferation Assay (CCK-8)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MV-4-11, PC-3)

-

Complete cell culture medium

-

96-well microplates

-

This compound dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) reagent

Protocol:

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[4][5]

-

Allow the cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubate the plates for an appropriate duration (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins

This method is used to assess the impact of this compound on the phosphorylation of downstream targets of Pim kinases.

Materials:

-

Human cancer cell line (e.g., MV-4-11)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46))

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

PVDF membranes

Protocol:

-

Treat MV-4-11 cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2 hours).[1]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Xenograft Efficacy Study

This study evaluates the antitumor activity of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

MV-4-11 human AML cells

-

This compound

-

Vehicle for oral administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)[1]

Protocol:

-

Subcutaneously implant MV-4-11 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at specified doses (e.g., 50 and 100 mg/kg) or the vehicle alone, once daily for a defined period (e.g., 21 days).[1]

-

Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This leads to the reduced phosphorylation of a range of downstream substrates involved in cell survival, proliferation, and apoptosis.

Figure 1. Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.

The diagram above illustrates the central role of Pim kinases in cell signaling. Upstream activation by cytokines and growth factors leads to the JAK/STAT-mediated transcription of Pim kinases. Pim kinases, in turn, phosphorylate a number of key proteins that regulate critical cellular processes:

-

Inhibition of Apoptosis: Pim kinases phosphorylate the pro-apoptotic protein Bad at serine 112.[1] This phosphorylation promotes the dissociation of Bad from the anti-apoptotic protein Bcl-XL, thereby freeing Bcl-XL to inhibit apoptosis and promote cell survival.

-

Promotion of Protein Synthesis: Pim kinases phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at threonines 37 and 46.[1] This phosphorylation event causes the release of 4E-BP1 from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation and subsequent protein synthesis, which is essential for cell growth and proliferation.

-

Enhancement of Cell Proliferation: Pim kinases can also phosphorylate and stabilize the c-Myc oncoprotein, a key transcription factor that drives the expression of genes involved in cell cycle progression and proliferation.

By inhibiting all three Pim kinase isoforms, this compound effectively blocks these pro-survival and pro-proliferative signals, leading to decreased cancer cell growth and survival.

Conclusion

This compound is a well-characterized pan-Pim kinase inhibitor with demonstrated preclinical activity against a range of cancer types, particularly hematological malignancies. Its ability to potently and selectively inhibit all three Pim kinase isoforms translates to a robust anti-proliferative and pro-apoptotic effect. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and potentially advance this compound or similar targeted therapies in the fight against cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. reactionbiology.com [reactionbiology.com]

The Discovery of CX-6258: A Potent, Selective, and Orally Efficacious Pan-Pim Kinase Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This technical guide provides an in-depth overview of the discovery and preclinical development of CX-6258, a potent, selective, and orally bioavailable pan-Pim kinase inhibitor. Through a structure-activity relationship (SAR) analysis of a series of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides, this compound (also referred to as compound 13 in initial publications) was identified as a lead candidate with excellent biochemical potency and kinase selectivity.[1][2] This document details the quantitative biochemical and cellular activity of this compound, the experimental protocols for its evaluation, and its efficacy in preclinical cancer models.

Introduction to Pim Kinases

The Pim kinase family members are constitutively active and their expression is primarily regulated at the transcriptional level.[3][4] Their transcription is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][5] Once expressed, Pim kinases phosphorylate a range of downstream substrates that play crucial roles in fundamental cellular processes.

A key function of Pim kinases is the suppression of apoptosis. They achieve this, in part, by directly phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death).[1][6] Furthermore, Pim kinases contribute to cell cycle progression and protein synthesis by phosphorylating targets such as p21, p27, and 4E-BP1.[4][6][7] The overlapping and compensatory functions of the three Pim isoforms underscore the therapeutic potential of a pan-Pim inhibitor to overcome redundancy in this signaling network.[1]

Discovery and Biochemical Profile of this compound

This compound was identified through a medicinal chemistry effort focused on developing potent and selective inhibitors of the Pim kinases. The core structure is an oxindole-based derivative.[1]

Biochemical Potency

The inhibitory activity of this compound against the three Pim kinase isoforms was determined using radiometric assays. The compound demonstrated low nanomolar potency against all three isoforms, establishing its pan-Pim inhibitory profile.

| Kinase Isoform | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Table 1: Biochemical Potency of this compound against Pim Kinases. [3][6][8][9]

Kinase Selectivity

The selectivity of this compound was assessed against a panel of other kinases. The compound exhibited a favorable selectivity profile, with significantly higher potency for the Pim kinases compared to other tested kinases. This high selectivity is crucial for minimizing off-target effects and associated toxicities.

Cellular Activity and Mechanism of Action

This compound demonstrated potent anti-proliferative activity across a range of human cancer cell lines, with particular sensitivity observed in acute myeloid leukemia (AML) cell lines.[8][10]

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) for the anti-proliferative effect of this compound was determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 0.452 |

| PC3 | Prostate Adenocarcinoma | 0.452 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. [1][8]

Target Engagement in Cells

To confirm that the anti-proliferative effects of this compound were due to the inhibition of Pim kinase activity within the cell, the phosphorylation status of known Pim kinase substrates was examined. In MV-4-11 AML cells, treatment with this compound led to a dose-dependent decrease in the phosphorylation of BAD at serine 112 and 4E-BP1 at threonine 37/46, sites known to be phosphorylated by Pim kinases.[1][6][8][9]

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of orally administered this compound was evaluated in human tumor xenograft models.

Efficacy in an Acute Myeloid Leukemia Xenograft Model

In a study using mice bearing MV-4-11 AML xenografts, daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| 50 | 45% |

| 100 | 75% |

Table 3: In Vivo Efficacy of this compound in the MV-4-11 Xenograft Model. [1][3][6][9]

Efficacy in a Prostate Cancer Xenograft Model

This compound also demonstrated efficacy in a solid tumor model. In mice with PC3 prostate adenocarcinoma xenografts, a daily oral dose of 50 mg/kg resulted in a 51% tumor growth inhibition.[1]

Experimental Protocols

Pim Kinase Radiometric Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate by the Pim kinase enzyme.

-

Reagents:

-

Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.

-

Pim kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Peptide substrate (e.g., RSRHSSYPAGT).

-

[γ-³³P]ATP.

-

Unlabeled ATP.

-

This compound or control compound.

-

Phosphocellulose paper.

-

1% Phosphoric acid.

-

-

Procedure:

-

Prepare a reaction mixture containing the Pim kinase enzyme, reaction buffer, and peptide substrate.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (final ATP concentrations: 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[8]

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

-

Cellular Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Reagents:

-

Cancer cell lines (e.g., MV-4-11, PC3).

-

Complete cell culture medium.

-

This compound or control compound.

-

Cell proliferation reagent (e.g., resazurin-based).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight (for adherent cells).

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition of proliferation at each concentration and determine the IC50 value.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect the levels of phosphorylated Pim kinase substrates in cells treated with this compound.

-

Reagents:

-

MV-4-11 cells.

-

This compound.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies against phospho-Bad (S112) and phospho-4E-BP1 (T37/46).

-

Primary antibodies against total Bad and total 4E-BP1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat MV-4-11 cells with various concentrations of this compound for a specified time (e.g., 2 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the phosphorylated protein signal to the total protein signal.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in an animal model.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID).

-

MV-4-11 or PC3 cancer cells.

-

Matrigel (for subcutaneous injection).

-

This compound formulated for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ MV-4-11 cells with Matrigel) into the flank of the mice.[7]

-

Allow the tumors to reach a predetermined size (e.g., 100-150 mm³).[7]

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).[7]

-

Continue treatment for a defined period or until tumors in the control group reach a specified size.

-

Calculate the tumor growth inhibition (TGI).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Pim kinase signaling pathway and the discovery workflow for this compound.

Figure 1: Simplified Pim Kinase Signaling Pathway.

Figure 2: Discovery Workflow for this compound.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated activity in both in vitro and in vivo preclinical models of cancer. Its oral bioavailability and significant anti-tumor efficacy in models of hematological and solid tumors highlight its potential as a therapeutic agent. The detailed methodologies and comprehensive data presented in this whitepaper provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic applications of Pim kinase inhibition. Further preclinical studies are warranted to fully elucidate the potential of this compound for clinical development.[1][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. altogenlabs.com [altogenlabs.com]

- 10. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pim Kinases in Apoptosis and the Therapeutic Potential of the Pan-Pim Inhibitor CX-6258

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival and proliferation. Their overexpression is implicated in the pathogenesis and progression of numerous hematological malignancies and solid tumors. A primary mechanism through which Pim kinases exert their oncogenic effects is by inhibiting apoptosis, thereby promoting cancer cell survival and resistance to therapy. This technical guide provides an in-depth overview of the role of Pim kinases in apoptotic signaling pathways and evaluates the pre-clinical efficacy of CX-6258, a potent, selective, and orally bioavailable pan-Pim kinase inhibitor. We will delve into the molecular mechanisms of Pim-mediated apoptosis resistance, summarize the quantitative data on this compound's activity, provide detailed experimental protocols for assessing Pim kinase inhibition and its downstream effects, and visualize the complex signaling networks involved.

Introduction: Pim Kinases as Key Regulators of Apoptosis

Pim kinases are constitutively active enzymes whose expression is primarily regulated at the transcriptional level by the JAK/STAT and PI3K/AKT signaling pathways, which are frequently hyperactivated in cancer.[1][2] Once expressed, Pim kinases phosphorylate a wide array of downstream substrates, many of which are directly involved in the regulation of apoptosis. By modulating the activity of these substrates, Pim kinases tip the cellular balance towards survival and away from programmed cell death.

A key anti-apoptotic function of Pim kinases is the phosphorylation and inactivation of the pro-apoptotic BCL-2 family member, BAD (BCL-2 associated agonist of cell death).[1] Phosphorylation of BAD on serine 112 by Pim kinases prevents its heterodimerization with anti-apoptotic proteins like BCL-xL, thereby sequestering BAD and inhibiting its pro-apoptotic function.[3][4] Furthermore, Pim kinases can modulate the expression and activity of other key apoptosis-related proteins. For instance, they have been shown to regulate the mTOR pathway through phosphorylation of the translational repressor 4E-BP1, leading to increased protein synthesis of survival-promoting factors.[] The multifaceted role of Pim kinases in suppressing apoptosis makes them an attractive target for cancer therapy.

This compound: A Pan-Pim Kinase Inhibitor

This compound is a potent and selective pan-Pim kinase inhibitor, targeting all three isoforms of the Pim kinase family.[1] Its ability to inhibit all three isoforms is critical, as they have been shown to have overlapping and compensatory functions.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibitory activity against the three Pim kinase isoforms in biochemical assays. In cellular assays, this compound exhibits broad anti-proliferative effects across a range of cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.

| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |

| IC50 (nM) | 5 | 25 | 16 | [] |

Table 1: Biochemical Potency of this compound against Pim Kinase Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the three Pim kinase isoforms.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Human Cancer Cell Lines | Hematological and Solid Tumors | 0.02 - 3.7 | [] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the range of IC50 values for this compound's anti-proliferative effects across a panel of human cancer cell lines.

In Vivo Efficacy of this compound

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth. Oral administration of this compound was well-tolerated and resulted in significant tumor growth inhibition in models of acute myeloid leukemia and prostate cancer.

| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Reference |

| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45% | [6] |

| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75% | [6] |

| PC3 (Prostate Cancer) | 50 | 51% | [6] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models. This table summarizes the tumor growth inhibition observed with oral administration of this compound in different cancer models.

Signaling Pathways and Mechanisms of Action

Pim kinases are integrated into a complex network of signaling pathways that control cell fate. Their inhibition by this compound disrupts these pro-survival signals, leading to the induction of apoptosis.

Figure 1: Pim Kinase Signaling Pathway in Apoptosis. This diagram illustrates the upstream activation of Pim kinases and their downstream targets that regulate apoptosis and cell survival. This compound inhibits all three Pim isoforms, thereby promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of Pim kinases in apoptosis and the efficacy of inhibitors like this compound.

Pan-Pim Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of Pim kinases.

Materials:

-

Recombinant human Pim-1, Pim-2, and Pim-3 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Peptide substrate (e.g., RSRHSSYPAGT)

-

[γ-³²P]ATP

-

This compound or other test compounds

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the kinase buffer, recombinant Pim kinase, and the peptide substrate.

-

Add the diluted this compound or vehicle control to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[]

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Pim Kinase Substrate Phosphorylation

This protocol details the detection of changes in the phosphorylation status of key Pim kinase substrates, BAD and 4E-BP1, in response to this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., MV-4-11)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

Primary antibodies:

-

Rabbit anti-phospho-BAD (Ser112)

-

Rabbit anti-total BAD

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-total 4E-BP1

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD Ser112, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for total proteins and the loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a culture plate and treat them with various concentrations of this compound or vehicle control for a desired time period (e.g., 24, 48, or 72 hours).

-

Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

Figure 2: Experimental Workflow for Evaluating this compound. This diagram outlines the key experimental steps to assess the effects of this compound on Pim kinase signaling and apoptosis in cancer cells.

Clinical Perspective and Future Directions

Conclusion

Pim kinases are critical mediators of cell survival that act by suppressing apoptosis through the phosphorylation of key regulatory proteins. The pan-Pim kinase inhibitor this compound effectively targets all three Pim isoforms, leading to the inhibition of pro-survival signaling and the induction of apoptosis in cancer cells. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of Pim kinases in cancer and to advance the development of novel anti-cancer therapies targeting this important class of enzymes.

References

- 1. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CX-6258 (CAS Number: 1202916-90-2): A Pan-Pim Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases.[1] With a CAS number of 1202916-90-2, this compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines and robust efficacy in preclinical tumor models.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to support further research and development of this promising anti-cancer agent.

Chemical and Physical Properties

This compound is an oxindole-based derivative with the following chemical and physical properties.

| Property | Value |

| CAS Number | 1202916-90-2 |

| Molecular Formula | C₂₆H₂₄ClN₃O₃ |

| Molecular Weight | 461.94 g/mol |

| IUPAC Name | (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1,3-dihydro-2H-indol-2-one |

| Appearance | Orange solid powder |

| Solubility | DMSO: ≥ 50 mg/mL |

Mechanism of Action

This compound is a pan-inhibitor of the Pim kinase family, targeting all three isoforms: Pim-1, Pim-2, and Pim-3.[1] Pim kinases are constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[3] Their expression is often upregulated in various hematological and solid tumors, making them attractive targets for cancer therapy.[1][3]

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream substrates of Pim kinases. Key among these are the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1][4] By preventing the phosphorylation of Bad at serine 112 (Ser112) and 4E-BP1 at threonine 37/46 (Thr37/46), this compound promotes apoptosis and inhibits protein synthesis in cancer cells.[2][4]

Pim Kinase Signaling Pathway

The Pim kinases are downstream effectors of the JAK/STAT and PI3K/AKT signaling pathways and act as key regulators of cell fate. The following diagram illustrates the central role of Pim kinases in cell signaling and the point of intervention by this compound.

Caption: Pim Kinase Signaling Pathway and this compound Mechanism of Action.

Preclinical Data

In Vitro Potency and Selectivity

This compound is a potent inhibitor of all three Pim kinase isoforms, with IC₅₀ values in the low nanomolar range.[4] A kinase selectivity screen against 107 other kinases demonstrated that at a concentration of 0.5 µM, this compound inhibited Pim-1, Pim-2, Pim-3, and Flt-3 by more than 80%, indicating excellent selectivity.[1]

| Kinase | IC₅₀ (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Anti-proliferative Activity

This compound has demonstrated broad anti-proliferative activity against a panel of human cancer cell lines, with IC₅₀ values ranging from 0.02 to 3.7 µM.[4] Cell lines derived from acute leukemias were found to be particularly sensitive.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 0.1 |

| PC3 | Prostate Adenocarcinoma | 0.452 |

| Various | Solid and Hematological Malignancies | 0.02 - 3.7 |

In Vivo Efficacy

The in vivo anti-tumor activity of this compound has been evaluated in xenograft models of human acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3).[1] Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth and was well-tolerated in the animal models.[1]

| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | 50 | 45% |

| MV-4-11 | 100 | 75% |

| PC3 | 50 | 51% |

Synergy with Chemotherapeutics

In vitro studies have shown that this compound acts synergistically with standard chemotherapeutic agents.[1] This suggests a potential role for this compound in combination therapies to enhance the efficacy of existing cancer treatments.[1]

| Combination | Cell Line | Molar Ratio | Combination Index (CI₅₀) |

| This compound + Doxorubicin | PC3 | 10:1 | 0.4 |

| This compound + Paclitaxel | PC3 | 100:1 | 0.56 |

Experimental Protocols

Radiometric Pim Kinase Inhibition Assay

This protocol describes a radiometric filter binding assay to determine the in vitro potency of this compound against Pim kinases.

References

- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The PIM family of oncoproteins: Small kinases with huge implications in myeloid leukemogenesis and as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Preclinical Profile of CX-6258: A Potent Pan-Pim Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[1] this compound has demonstrated significant preclinical activity, both as a single agent and in combination with standard-of-care chemotherapeutics, highlighting its potential as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the preclinical studies and findings for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and available safety data.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of all three Pim isoforms.[1][2][5] The Pim kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in suppressing apoptosis by phosphorylating and inactivating the pro-apoptotic protein Bad.[1] They also promote cell survival and proliferation through the phosphorylation of other key substrates, including the translation regulator 4E-BP1.[1][5]

By inhibiting Pim kinases, this compound leads to a dose-dependent reduction in the phosphorylation of Bad and 4E-BP1 at their Pim-specific sites (S112 and S65 for Bad, and T37/46 for 4E-BP1).[1][5][6] This inhibition of pro-survival signaling pathways ultimately leads to the induction of apoptosis and suppression of tumor cell proliferation.

In Vitro Studies

Kinase Inhibition

This compound is a potent inhibitor of all three Pim kinase isoforms, with IC50 values in the low nanomolar range.[5] The inhibitory activity was determined using radiometric assays with recombinant human Pim kinases.

| Kinase | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Anti-proliferative Activity

This compound has demonstrated broad anti-proliferative activity against a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1][5]

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (Range) |

| PC3 | Prostate Cancer | Not explicitly stated, but sensitive |

| Various | Solid Tumors & Hematological Malignancies | 0.02 - 3.7 (Range) |

Synergy with Chemotherapeutics

In combination studies, this compound has shown synergistic effects with standard chemotherapeutic agents, such as doxorubicin and paclitaxel, in prostate cancer cells.[1][5]

| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |

| This compound + Doxorubicin | 10:1 | 0.4 |

| This compound + Paclitaxel | 100:1 | 0.56 |

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in human tumor xenograft models in immunocompromised mice.[1]

MV-4-11 Xenograft Model (Acute Myeloid Leukemia)

In nude mice bearing MV-4-11 xenografts, daily oral administration of this compound resulted in dose-dependent tumor growth inhibition.[1]

| Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |

| 50 | 45% |

| 100 | 75% |

PC3 Xenograft Model (Prostate Adenocarcinoma)

Treatment of mice with PC3 xenografts with a daily oral dose of 50 mg/kg of this compound also resulted in significant tumor growth inhibition.[1]

| Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |

| 50 | 51% |

In both models, this compound was reported to be well tolerated throughout the study period.[1]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have indicated that this compound possesses favorable oral bioavailability. The following parameters were reported for "analogue 13," which is synonymous with this compound.[1]

| Parameter | Value | Unit |

| Clearance (Cls) | Not specified | L/h/kg |

| Volume of Distribution (Vd) | Not specified | L/kg |

| Half-life (T1/2) | Not specified | h |

| AUC (0-24h) | Not specified | (ng·h)/mL |

Toxicology and Safety

Publicly available, detailed preclinical toxicology and safety pharmacology data for this compound are limited. The primary preclinical studies mention that the compound was "well tolerated" in mice at efficacious doses.[1] This suggests a favorable therapeutic window in these models. However, comprehensive IND-enabling toxicology studies, including maximum tolerated dose (MTD), dose-range finding (DRF), and detailed histopathological analysis, have not been published in the reviewed literature. The general consensus from the available information is that pan-Pim kinase inhibitors are expected to have a favorable toxicity profile.[1]

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

-

Principle: Measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate by the target kinase.

-

Protocol Outline:

-

Recombinant human Pim-1, Pim-2, or Pim-3 kinase is incubated with the substrate peptide (RSRHSSYPAGT) and [γ-³³P]ATP in a kinase reaction buffer.[5]

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature for a specific duration.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

-

Cell Viability Assay (MTT/WST-1)

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.

-

Protocol Outline:

-

Cancer cells (e.g., MV-4-11) are seeded in 96-well plates and allowed to adhere/stabilize.[7][8][9][10]

-

Cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).[7]

-

The MTT or WST-1 reagent is added to each well and incubated for a few hours.[7][8][9][10]

-

If using MTT, a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.[8][10]

-

The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).[7][8][9][10]

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a complex mixture, such as a cell lysate, to assess the levels of total and phosphorylated proteins.

-

Protocol Outline:

-

Cells are treated with this compound for a specified time (e.g., 2 hours).[1]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[11][12]

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[11][12][13][14]

-

The membrane is blocked to prevent non-specific antibody binding.[11][12][13][14]

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Bad, phospho-4E-BP1, total Bad, total 4E-BP1).[13][14]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Murine Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunocompromised mice.

-

Protocol Outline:

-

Animal Model: Female immunodeficient mice (e.g., nude or SCID) are used.[1][15]

-

Cell Preparation: Human cancer cells (e.g., 1 x 10⁷ MV-4-11 cells) are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.[15]

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of the mice.[15]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[15]

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at the desired doses and schedule (e.g., daily for 21 days).[1]

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition.[1][15]

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[15]

-

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its potent and selective inhibition of the Pim kinases, broad anti-proliferative activity in vitro, and significant tumor growth inhibition in vivo, coupled with a favorable pharmacokinetic and safety profile in animal models, provide a solid foundation for its clinical investigation. The synergistic effects observed with standard chemotherapies further suggest its potential utility in combination regimens. Further elucidation of its detailed toxicology profile will be crucial as it progresses through clinical development.

References

- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. bio-rad.com [bio-rad.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Potent Pan-Pim Kinase Inhibitor: A Technical Guide to CX-6258

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory action of CX-6258 against the Pim family of serine/threonine kinases: Pim-1, Pim-2, and Pim-3. This document details the quantitative inhibitory potency, the intricate signaling pathways governed by Pim kinases, and the precise experimental methodologies used to characterize this potent inhibitor.

Core Quantitative Data: this compound Inhibitory Potency

This compound demonstrates potent, reversible, and selective inhibition across all three Pim kinase isoforms. The half-maximal inhibitory concentrations (IC50) establish it as a pan-Pim kinase inhibitor with nanomolar efficacy.[1][2][3][4] The compound also exhibits excellent selectivity, with significant inhibition observed only against FLT3 out of a panel of 107 other kinases.[3][5]

| Target Kinase | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

The Pim Kinase Signaling Nexus

Pim kinases are crucial regulators of cell cycle progression, apoptosis, and transcription.[6] Their expression is induced by a variety of mitogenic stimuli through the JAK/STAT signaling pathway.[6] Once expressed, Pim kinases phosphorylate a range of downstream targets to promote cell survival and proliferation.[5][6]

A key mechanism of Pim-mediated survival signaling is the phosphorylation and subsequent inhibition of the pro-apoptotic protein Bad.[1][7] Pim kinases also phosphorylate and activate the translation initiation regulator 4E-BP1, promoting protein synthesis.[1][7] Furthermore, Pim-1 can stabilize the tumor suppressor NKX3.1.[1][7] The constitutive activity of Pim kinases in various cancers makes them a compelling target for therapeutic intervention.[5]

Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of Pim kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.

Materials:

-

Recombinant human Pim-1, Pim-2, and Pim-3 enzymes.

-

Pim kinase substrate peptide: RSRHSSYPAGT.[2]

-

[γ-³²P]ATP.

-

Kinase reaction buffer (specific composition not detailed in search results, but typically contains a buffer like HEPES, MgCl₂, and DTT).

-

This compound (or other test compounds) dissolved in DMSO.

-

Phosphocellulose P81 paper.

-

0.5% Phosphoric acid.

-

Scintillation counter.

Methodology:

-

Reaction Setup: A master mix containing the kinase reaction buffer, the respective Pim kinase enzyme, and the peptide substrate is prepared.

-

Compound Addition: Serial dilutions of this compound (or control compounds) are added to the reaction wells.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final ATP concentrations used for Pim-1, Pim-2, and Pim-3 assays are 30 µM, 5 µM, and 155 µM, respectively.[2]

-

Incubation: The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

-

Reaction Termination and Spotting: The reaction is stopped, and a portion of the reaction mixture is spotted onto phosphocellulose P81 paper.

-

Washing: The P81 paper is washed multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Caption: Workflow for Radiometric Kinase Inhibition Assay.

Cell-Based Mechanistic Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of downstream targets of Pim kinases in a cellular context.

Cell Line: MV-4-11 (acute myeloid leukemia).

Materials:

-

MV-4-11 cells.

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Bad (S112), anti-phospho-4E-BP1 (T37/46), and antibodies for total Bad and 4E-BP1 as loading controls.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Culture and Treatment: MV-4-11 cells are cultured to the desired density and then treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then lysed with ice-cold lysis buffer.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of Bad and 4E-BP1.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the dose-dependent inhibitory effect of this compound.

This technical guide provides a detailed overview of the inhibitory properties and mechanism of action of this compound against the Pim kinase family. The provided data and protocols serve as a valuable resource for researchers in the fields of oncology and drug discovery.

References

- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pim kinase substrate identification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effect of CX-6258 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 is a potent and selective, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). The Pim kinases are key regulators of signal transduction pathways that promote cell survival, proliferation, and differentiation. Overexpression of Pim kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Core Mechanism of Action: Pan-Pim Kinase Inhibition

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of all three Pim kinase isoforms. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways crucial for cell cycle progression and cell survival.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against the Pim kinases and its anti-proliferative effects on cancer cells have been quantified in several studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]

| Kinase | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | Data not available in provided search results |

| PC-3 | Prostate Cancer | 452 |

Effect of this compound on Cell Cycle Progression

This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in certain cancer cell types. This effect is a direct consequence of the inhibition of Pim kinases and the subsequent modulation of key cell cycle regulatory proteins.

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Prostate Cancer Cells [4]

LNCaP cells were incubated with this compound for 48 hours.

| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | - | 65 | 25 | 10 |

| This compound | 5 | 75 | 15 | 10 |

| This compound | 10 | 85 | 5 | 10 |

Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on Pim kinases leads to the dysregulation of several downstream signaling pathways that control cell cycle progression. A key mechanism involves the modulation of cell cycle inhibitors and promoters.

Caption: this compound inhibits Pim kinases, leading to G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell cycle progression.

Cell Culture and Treatment

Prostate cancer cell lines (e.g., LNCaP, PC3, DU145) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For drug treatment, cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

-

Cell Harvesting: After treatment with this compound for the desired time, harvest cells by trypsinization.

-

Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution (containing PI and RNase A).[5][6]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-4E-BP1, p21, p27, Cyclin D1, CDK4/6, and a loading control like β-actin) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a potent pan-Pim kinase inhibitor that effectively induces cell cycle arrest, primarily at the G1 phase, in cancer cells. This effect is mediated through the inhibition of Pim kinase activity and the subsequent modulation of key downstream signaling pathways that regulate cell cycle progression. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Pim kinase inhibitors. Further research is warranted to explore the full spectrum of this compound's effects on the cell cycle in a broader range of cancer types and to elucidate the precise molecular mechanisms underlying its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. benchchem.com [benchchem.com]

Unraveling the Selectivity Profile of CX-6258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals